molecular formula C5H3BrClIN2 B8786073 4-Bromo-5-chloro-3-iodopyridin-2-amine

4-Bromo-5-chloro-3-iodopyridin-2-amine

Cat. No.: B8786073
M. Wt: 333.35 g/mol
InChI Key: OQPBWSCUHGOSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-chloro-3-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H3BrClIN2 and its molecular weight is 333.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3BrClIN2

Molecular Weight

333.35 g/mol

IUPAC Name

4-bromo-5-chloro-3-iodopyridin-2-amine

InChI

InChI=1S/C5H3BrClIN2/c6-3-2(7)1-10-5(9)4(3)8/h1H,(H2,9,10)

InChI Key

OQPBWSCUHGOSOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)I)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 52A (3 g, 14.46 mmol) in N,N-dimethylformamide (60 mL) was heated to 40° C. and iodine chloride (2.82 g, 17.35 mmol) was added. After stirring at 40° C. for 3 hours, a second lot of iodine chloride (2.82 g, 17.35 mmol) was added and the mixture was stirred overnight at 40° C. The mixture was cooled to room temperature and quenched with ice cold water. The mixture was extracted with ethyl acetate (100 mL×2) and the organic layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated. Purification by column chromatography (silica gel, 20% ethyl acetate in hexane) afforded the title compound. LCMS: 334.6 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three

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